molecular formula C19H26O4 B107126 Methyl trisporate B CAS No. 16981-58-1

Methyl trisporate B

Cat. No. B107126
CAS RN: 16981-58-1
M. Wt: 318.4 g/mol
InChI Key: IBEKLXNZXQHTGY-GSSAJISUSA-N
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Description

Methyl trisporate B (MTB) is a plant hormone that is involved in regulating various developmental and physiological processes in plants. It is a member of the trisporic acid family of compounds that are produced by fungi and act as signaling molecules in plants. MTB has gained significant attention in recent years due to its potential applications in agriculture and horticulture.

Mechanism Of Action

Methyl trisporate B acts as a signaling molecule in plants, binding to specific receptors and triggering a cascade of biochemical events. It is believed to activate various genes involved in plant growth and development, as well as stress response pathways.

Biochemical And Physiological Effects

Methyl trisporate B has been shown to have a range of biochemical and physiological effects on plants. It can stimulate the production of various hormones, including auxins and cytokinins, which are involved in plant growth and development. Methyl trisporate B has also been shown to enhance photosynthesis and increase the efficiency of nutrient uptake by plants.

Advantages And Limitations For Lab Experiments

Methyl trisporate B has several advantages for use in lab experiments, including its ability to promote plant growth and development, as well as its role in stress response pathways. However, the synthesis of Methyl trisporate B is complex and requires specialized equipment and expertise. Additionally, the effects of Methyl trisporate B on different plant species and under different environmental conditions are not well understood.

Future Directions

There are several areas of future research for Methyl trisporate B, including its potential applications in crop improvement and stress tolerance. Further studies are needed to understand the mechanisms of action of Methyl trisporate B and its effects on different plant species. Additionally, research is needed to develop more efficient methods for synthesizing Methyl trisporate B and to optimize its use in agriculture and horticulture.

Synthesis Methods

Methyl trisporate B can be synthesized from trisporic acid, which is produced by certain fungi. The synthesis involves the use of various chemical reactions, including oxidation, reduction, and esterification. The process is complex and requires specialized equipment and expertise.

Scientific Research Applications

Methyl trisporate B has been extensively studied for its potential applications in plant growth and development. It has been shown to promote seed germination, enhance root growth, and increase crop yield. Methyl trisporate B has also been studied for its role in plant defense against pathogens and environmental stressors.

properties

CAS RN

16981-58-1

Product Name

Methyl trisporate B

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 1,3-dimethyl-2-[(1E,3E)-3-methyl-7-oxoocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C19H26O4/c1-13(7-6-8-14(2)20)9-10-16-15(3)17(21)11-12-19(16,4)18(22)23-5/h7,9-10H,6,8,11-12H2,1-5H3/b10-9+,13-7+

InChI Key

IBEKLXNZXQHTGY-GSSAJISUSA-N

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C(=O)OC)/C=C/C(=C/CCC(=O)C)/C

SMILES

CC1=C(C(CCC1=O)(C)C(=O)OC)C=CC(=CCCC(=O)C)C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C(=O)OC)C=CC(=CCCC(=O)C)C

Origin of Product

United States

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